molecular formula C13H16O2 B6283408 (3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid CAS No. 1902154-88-4

(3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid

Cat. No.: B6283408
CAS No.: 1902154-88-4
M. Wt: 204.3
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Description

(3E)-4-[4-(Propan-2-yl)phenyl]but-3-enoic acid (CAS: 1902154-88-4) is an α,β-unsaturated carboxylic acid derivative characterized by a para-isopropyl-substituted phenyl ring conjugated to a but-3-enoic acid chain in the E-configuration. Its molecular weight is 204.3 g/mol, and it is reported to have a purity of ≥95% . The compound’s structure features a rigid, planar geometry due to the conjugated double bond, which may influence its electronic properties and reactivity.

Properties

CAS No.

1902154-88-4

Molecular Formula

C13H16O2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and malonic acid.

    Condensation Reaction: The first step involves a condensation reaction between 4-isopropylbenzaldehyde and malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester.

    Decarboxylation: The β-keto ester undergoes decarboxylation under acidic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

(3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

(3E)-4-(4-Fluorophenyl)but-3-enoic Acid

  • Structure : Features a fluorine atom at the para position of the phenyl ring instead of isopropyl.
  • Molecular weight = 180.18 g/mol .
  • Applications : Fluorinated analogs are often explored for improved metabolic stability in drug design .

(3E)-4-(Pyridin-3-yl)but-3-enoic Acid

  • Structure : Replaces the phenyl ring with a pyridin-3-yl group, introducing a nitrogen heteroatom.
  • Properties : The pyridine ring enhances polarity and solubility. Molecular weight = 163.18 g/mol .
  • Applications : Nitrogen-containing aromatic systems are common in bioactive molecules (e.g., kinase inhibitors) .

2-Oxo-4-phenyl-but-3-enoic Acid

  • Structure : Contains a ketone (2-oxo) group instead of the carboxylic acid.
  • Properties : The ketone reduces acidity (pKa ~15–20 vs. ~4–5 for carboxylic acids) and alters reactivity (e.g., susceptibility to nucleophilic attack). Molecular weight = 176.17 g/mol .

(2E)-3-(4-Hydroxyphenyl)prop-2-enoic Acid

  • Structure: Shorter chain (prop-2-enoic acid) with a hydroxyl substituent on the phenyl ring.
  • Properties : The hydroxyl group increases hydrophilicity and enables conjugation (e.g., glucuronidation in metabolism). Molecular weight = 164.16 g/mol .

4-{4-[Bis(2-Chloroethyl)amino]phenyl}but-3-enoic Acid

  • Structure: Substitutes the isopropyl group with a bis-chloroethylamino moiety.
  • Molecular weight = 301.06 g/mol .

Physicochemical and Functional Differences

Table 1. Comparative Analysis of Structural and Functional Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Potential Applications Reference
This compound C₁₃H₁₆O₂ 204.3 Para-isopropylphenyl Pharmacophore development
(3E)-4-(4-Fluorophenyl)but-3-enoic acid C₁₀H₉FO₂ 180.18 Para-fluorophenyl Drug design (metabolic stability)
(3E)-4-(Pyridin-3-yl)but-3-enoic acid C₉H₉NO₂ 163.18 Pyridin-3-yl Kinase inhibitors
2-Oxo-4-phenyl-but-3-enoic acid C₁₀H₈O₃ 176.17 2-Ketone Reactive intermediate
(2E)-3-(4-Hydroxyphenyl)prop-2-enoic acid C₉H₈O₃ 164.16 Para-hydroxyphenyl Antioxidant/metabolite
4-{4-[Bis(2-chloroethyl)amino]phenyl}but-3-enoic acid C₁₄H₁₇Cl₂NO₂ 301.06 Bis-chloroethylamino Anticancer agents

Key Research Findings

  • Electronic Effects : Fluorine and hydroxyl substituents modulate electron density, impacting acidity and binding interactions. For example, the para-fluorophenyl derivative may exhibit stronger hydrogen bonding than the isopropyl analog .
  • Bioactivity: The bis-chloroethylamino derivative’s alkylating capability aligns with its classification as an antineoplastic agent, contrasting with the unsubstituted isopropylphenyl compound .
  • Synthetic Utility: Ketone-containing analogs (e.g., 2-oxo-4-phenyl-but-3-enoic acid) serve as intermediates in heterocyclic synthesis, whereas carboxylic acid derivatives are more likely to act as final products .

Biological Activity

(3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid, also known as a derivative of cinnamic acid, has garnered interest in the scientific community due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:
The compound features a butenoic acid backbone with an isopropyl-substituted phenyl group. Its structure can be represented as follows:

 3E 4 4 propan 2 yl phenyl but 3 enoic acid\text{ 3E 4 4 propan 2 yl phenyl but 3 enoic acid}

Synthesis Methods:
The synthesis typically involves:

  • Condensation Reaction: Reacting 4-isopropylbenzaldehyde with malonic acid in the presence of a base like sodium ethoxide.
  • Decarboxylation: The resulting β-keto ester is decarboxylated under acidic conditions to yield the target compound.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of pro-inflammatory prostaglandins.

Key Findings:

  • Inhibition of Prostaglandin Production: Studies have shown that this compound can effectively reduce the levels of prostaglandins in biological systems, thereby alleviating inflammation.

Analgesic Effects

The compound has also been evaluated for its analgesic properties. In various animal models, it has demonstrated the ability to reduce pain responses, suggesting potential applications in pain management therapies.

Case Study:
A study involving animal models indicated that administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups.

The mechanism through which this compound exerts its biological effects involves:

  • Modulation of Enzyme Activity: By inhibiting COX enzymes, the compound reduces the synthesis of inflammatory mediators.
  • Receptor Interaction: It may interact with specific receptors involved in pain and inflammation pathways, although further research is needed to elucidate these interactions fully.

Research Applications

This compound has potential applications across various fields:

  • Pharmaceutical Development: As a candidate for new anti-inflammatory and analgesic medications.
  • Organic Synthesis: It serves as a building block for more complex organic molecules due to its unique structural properties.

Summary of Research Findings

StudyBiological ActivityKey Results
Anti-inflammatoryInhibition of COX enzymes and reduced prostaglandin levels.
Case StudyAnalgesic EffectsSignificant reduction in pain scores in animal models.

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